molecular formula C7H5F3IN B1400788 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine CAS No. 944317-55-9

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B1400788
CAS No.: 944317-55-9
M. Wt: 287.02 g/mol
InChI Key: XNNSWOAEXJYZSU-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C7H5F3IN. It is a derivative of pyridine, characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Utilized in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Comparison: 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the iodine, methyl, and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the methyl group at the 4-position can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .

Properties

IUPAC Name

5-iodo-4-methyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c1-4-2-6(7(8,9)10)12-3-5(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNSWOAEXJYZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Isoamyl nitrite (96%, 59 μL, 49.9 mg, 0.426 mmol) was added to a solution of 4-methyl-6-(trifluoromethyl)pyridin-3-amine (50.0 mg, 0.284 mmol) and iodine (79.2 mg, 0.312 mmol) in CHCl3 (1 mL) at room temperature under N2. The solution was stirred for 5 min then heated at reflux for 2 h. The reaction mixture was diluted with CHCl3, washed with saturated Na2SO3, dried (MgSO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 12×160 mm, 1-5% EtOAc in hexanes gradient) to afford 5-iodo-4-methyl-2-(trifluoromethyl)pyridine. Rf=0.77 (10% EtOAc/hexanes). LCMS calc.=288.0; found=288.0 (M+1)+. 1H NMR (600 MHz, CDCl3): δ 8.96 (s, 1H); 7.54 (s, 1H); 2.50 (s, 3H).
Quantity
59 μL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
79.2 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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